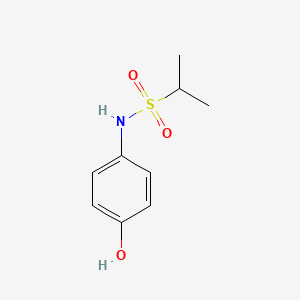![molecular formula C40H54I2S3 B12636135 2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) CAS No. 922166-66-3](/img/structure/B12636135.png)
2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) is a complex organic compound characterized by its unique structure, which includes multiple butyl and iodine substituents on a thiophene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) typically involves multiple steps, including the formation of the thiophene core and subsequent functionalization with butyl and iodine groups. Common synthetic methods include:
Stille Coupling Reaction: This method involves the coupling of organotin compounds with halides in the presence of a palladium catalyst.
Sonogashira Coupling Reaction: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to remove iodine atoms or to alter the oxidation state of the thiophene core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated thiophenes .
Aplicaciones Científicas De Investigación
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form stable films and its conductive properties are valuable in the development of new materials for sensors and transistors.
Biological Research: The compound can be used as a probe in biological systems to study interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins . Additionally, its structural features enable it to bind to specific sites on biomolecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- **2,2’-{[2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1,3-diyl]bis(carbonyloxy)}bis[3-(3,4-dihydroxyphenyl)propanoic acid]
- **4,4’-[(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde]
- **4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzonitrile
Uniqueness
What sets 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) apart is its combination of butyl and iodine substituents on a thiophene backbone, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Propiedades
Número CAS |
922166-66-3 |
|---|---|
Fórmula molecular |
C40H54I2S3 |
Peso molecular |
884.9 g/mol |
Nombre IUPAC |
3,4-dibutyl-2,5-bis[2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl]thiophene |
InChI |
InChI=1S/C40H54I2S3/c1-7-13-19-29-30(20-14-8-2)36(26-28-38-32(22-16-10-4)34(24-18-12-6)40(42)45-38)43-35(29)25-27-37-31(21-15-9-3)33(23-17-11-5)39(41)44-37/h7-24H2,1-6H3 |
Clave InChI |
MXPRVYONMSXHPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SC(=C1CCCC)C#CC2=C(C(=C(S2)I)CCCC)CCCC)C#CC3=C(C(=C(S3)I)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
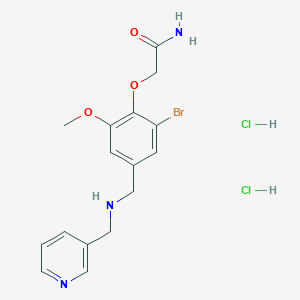

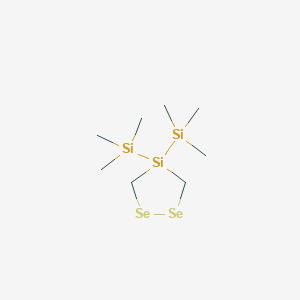
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
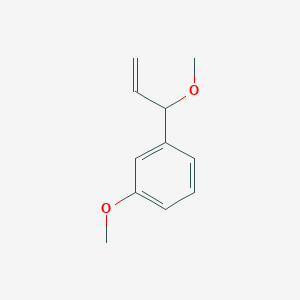
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
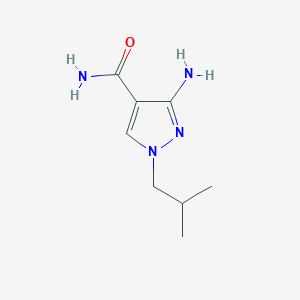
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)

![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
